molecular formula C9H9BrFNO2 B14865966 5-Bromo-2-fluorophenyl-DL-alanine

5-Bromo-2-fluorophenyl-DL-alanine

Cat. No.: B14865966
M. Wt: 262.08 g/mol
InChI Key: IIFBSLNRELDZNT-UHFFFAOYSA-N
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Description

Significance of Halogen Substitution in Organic Molecules for Advanced Materials and Biological Probes

The substitution of hydrogen with halogens—fluorine, chlorine, bromine, and iodine—in organic molecules can dramatically alter their characteristics. sci-hub.senumberanalytics.com Fluorine, being the most electronegative element, can enhance the metabolic stability and binding affinity of a molecule due to the strength of the carbon-fluorine bond. numberanalytics.comresearchgate.net This property is particularly valuable in the design of pharmaceuticals with improved longevity in biological systems. researchgate.net The introduction of fluorine can also modify the acidity, basicity, and lipophilicity of a compound, influencing its ability to cross cell membranes. numberanalytics.com

Bromine, a larger and more polarizable halogen, can introduce unique intermolecular interactions, such as halogen bonding. This is a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophile. mdpi.com These interactions can play a crucial role in molecular recognition and the self-assembly of molecules, which is fundamental for the design of advanced materials with specific structural and electronic properties. acs.org Halogenated compounds are also instrumental as biological probes. For instance, fluorinated amino acids are widely used in 19F-NMR spectroscopy to study protein structure and dynamics, as the fluorine nucleus provides a sensitive and clear signal in a biologically silent spectral region. mdpi.com

Overview of Phenylalanine Analogues as Scaffolds in Synthetic Chemistry and Bioactive Compound Design

Phenylalanine, an essential aromatic amino acid, is a common structural motif in numerous biologically active peptides and proteins. nih.govresearchgate.net Consequently, synthetic analogues of phenylalanine are of great interest in medicinal chemistry and drug discovery. biorxiv.org By modifying the phenyl ring of phenylalanine, chemists can explore structure-activity relationships and develop compounds with enhanced potency, selectivity, and metabolic stability. biorxiv.orgnih.gov

Phenylalanine derivatives have been incorporated into peptides to create more stable and effective therapeutics. researchgate.net They also serve as key building blocks in the synthesis of small-molecule drugs targeting a variety of diseases. biorxiv.org The versatility of the phenylalanine scaffold allows for the introduction of a wide range of functional groups and substituents, enabling the creation of diverse chemical libraries for high-throughput screening and the discovery of new lead compounds. biorxiv.org

Rationale for Investigating 5-Bromo-2-fluorophenyl-DL-alanine within Contemporary Academic Research Paradigms

The compound this compound is a fascinating subject for contemporary research due to the unique combination of a bromine and a fluorine atom on the phenyl ring of the alanine (B10760859) structure. This specific substitution pattern is not arbitrary; it is designed to harness the distinct properties of both halogens.

The presence of the fluorine atom at the 2-position is expected to influence the electronic properties of the aromatic ring and potentially enhance the metabolic stability of the molecule. The bromine atom at the 5-position introduces the possibility of forming halogen bonds, which could direct the assembly of the molecule into larger, ordered structures for materials science applications or influence its binding to biological targets.

The investigation of this compound allows researchers to explore the synergistic or antagonistic effects of having both a highly electronegative fluorine atom and a polarizable bromine atom on the same aromatic ring. This dual-halogenated system provides a unique platform to study the interplay of various non-covalent interactions and their impact on molecular conformation and function. Such studies are crucial for the rational design of new materials with predictable properties and for the development of novel therapeutic agents with improved pharmacological profiles.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for understanding its potential applications. Below is a table summarizing its key chemical and physical data.

PropertyValue
Molecular Formula C₉H₉BrFNO₂
Molecular Weight 262.08 g/mol
IUPAC Name 2-amino-3-(5-bromo-2-fluorophenyl)propanoic acid
CAS Number 142790-93-2
Appearance White to off-white powder
Solubility Information not widely available, likely soluble in organic solvents.
Melting Point Information not widely available.

Data sourced from PubChem CID 61723029 nih.gov

Synthesis of Halogenated Phenylalanine Analogues

One common approach is the Strecker synthesis , which involves the reaction of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis. For this compound, the starting aldehyde would be 5-bromo-2-fluorobenzaldehyde.

Another widely used method is the amination of an α-halo acid . This would involve the preparation of 2-bromo-3-(5-bromo-2-fluorophenyl)propanoic acid, which is then reacted with ammonia to introduce the amino group. orgsyn.org

More modern and versatile methods include palladium-catalyzed cross-coupling reactions . For instance, a protected bromo- or iodo-alanine derivative can be coupled with a suitable organometallic reagent derived from 1-bromo-4-fluoro-2-iodobenzene. sci-hub.sebeilstein-journals.org The Negishi coupling, which utilizes an organozinc reagent, is a powerful tool for forming the carbon-carbon bond between the phenyl ring and the alanine side chain. beilstein-journals.org

Enzymatic methods are also gaining prominence for the synthesis of enantiomerically pure amino acids. nih.gov For example, a phenylalanine ammonia lyase could potentially be used to add ammonia to the corresponding cinnamic acid derivative, 5-bromo-2-fluorocinnamic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

2-(5-bromo-2-fluoroanilino)propanoic acid

InChI

InChI=1S/C9H9BrFNO2/c1-5(9(13)14)12-8-4-6(10)2-3-7(8)11/h2-5,12H,1H3,(H,13,14)

InChI Key

IIFBSLNRELDZNT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC1=C(C=CC(=C1)Br)F

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 2 Fluorophenyl Dl Alanine and Its Enantiomers

Strategies for Asymmetric Synthesis of α-Amino Acids with Halogenated Aromatic Moieties

The creation of the chiral center at the α-carbon is a critical step in the synthesis of enantiomerically pure amino acids. Several powerful strategies have been developed to achieve high stereoselectivity.

Chemo-enzymatic Approaches for Stereoselective Formation of Chiral Alanine (B10760859) Derivatives

Chemo-enzymatic methods offer a green and efficient route to chiral compounds by combining the selectivity of enzymes with the practicality of chemical synthesis. mdpi.comnih.gov These approaches often involve the enzymatic resolution of a racemic mixture or the stereoselective enzymatic transformation of a prochiral substrate.

One common chemo-enzymatic strategy involves the kinetic resolution of a racemic mixture of an amino acid precursor. For instance, a racemic N-acetylated amino acid can be treated with an acylase enzyme, which selectively hydrolyzes one enantiomer, allowing for the separation of the desired L- or D-amino acid. Another approach is the use of transaminases, which can catalyze the asymmetric synthesis of an amino acid from a keto acid precursor. nih.gov

A potential chemo-enzymatic route to an enantiomer of 5-Bromo-2-fluorophenyl-DL-alanine could start with the chemical synthesis of the corresponding α-keto acid, 3-(5-bromo-2-fluorophenyl)-2-oxopropanoic acid. This precursor could then be subjected to stereoselective amination using an engineered transaminase enzyme to yield the desired L- or D-amino acid with high enantiomeric excess.

Table 1: Key Enzymes in Chemo-enzymatic Synthesis of Chiral Amino Acids

Enzyme ClassReaction TypeSubstrate ExampleProduct Example
AcylaseKinetic ResolutionN-acetyl-DL-amino acidL-amino acid
TransaminaseAsymmetric Aminationα-keto acidL- or D-amino acid
HydrolaseDesymmetrizationProchiral diesterChiral monoester

Organocatalytic and Metal-Catalyzed Asymmetric Transformations to Construct the α-Amino Acid Stereocenter

Organocatalysis and metal catalysis provide powerful and versatile platforms for the asymmetric synthesis of α-amino acids. These methods often involve the use of a chiral catalyst to control the stereochemical outcome of a carbon-carbon or carbon-nitrogen bond-forming reaction.

Organocatalytic approaches frequently utilize chiral amines, phosphoric acids, or thioureas to activate substrates and promote enantioselective reactions. For example, the asymmetric alkylation of a glycine (B1666218) Schiff base under phase-transfer catalysis using a chiral catalyst can provide access to a variety of α-amino acids.

Metal-catalyzed methods, particularly those employing palladium, rhodium, or copper complexes with chiral ligands, are widely used for asymmetric hydrogenations of α-enamido esters or the asymmetric alkylation of glycine enolates. A notable example is the palladium-catalyzed C-H activation on a phenylalanine derivative to introduce functionality. nih.gov

A plausible route to enantiomerically enriched this compound could involve the asymmetric hydrogenation of an α-enamido ester precursor derived from 5-bromo-2-fluorobenzaldehyde.

Diastereoselective Synthesis through Chiral Auxiliary Strategies

Chiral auxiliary-based methods are a classical yet highly reliable approach for asymmetric synthesis. nih.gov In this strategy, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is established, the auxiliary is removed to afford the enantiomerically enriched product.

Commonly used chiral auxiliaries include Evans' oxazolidinones and Ellman's sulfinimines. For the synthesis of α-amino acids, a chiral auxiliary can be attached to a glycine equivalent, which is then subjected to diastereoselective alkylation with a suitable electrophile. For instance, the enolate of an N-acylated oxazolidinone derived from glycine can be alkylated with 5-bromo-2-fluorobenzyl bromide, with the stereochemical outcome being directed by the chiral auxiliary. Subsequent cleavage of the auxiliary would yield the desired enantiomer of this compound. nih.gov

Table 2: Common Chiral Auxiliaries in Asymmetric Amino Acid Synthesis

Chiral AuxiliaryTypical ApplicationKey Feature
Evans' OxazolidinonesDiastereoselective alkylation, aldol reactionsForms a rigid chelated transition state
Ellman's SulfinamideSynthesis of chiral amines and amino acidsReadily cleaved under mild acidic conditions
Oppolzer's SultamDiastereoselective conjugate additions, alkylationsProvides high levels of stereocontrol

Regioselective Halogenation and Aromatic Functionalization Techniques for 5-Bromo-2-fluoro-phenyl Moieties

The synthesis of the 5-bromo-2-fluorophenyl moiety with the correct substitution pattern is a key challenge that requires precise control over aromatic functionalization reactions.

Late-Stage Functionalization of Precursors to Introduce Bromine and Fluorine

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. nih.govresearchgate.netrsc.orgresearchgate.net This approach can rapidly generate a library of analogues for structure-activity relationship studies.

For the synthesis of this compound, a late-stage halogenation approach could start from a precursor such as 2-fluorophenylalanine. The introduction of the bromine atom at the 5-position would require a regioselective bromination reaction. Directed C-H activation strategies, where a directing group on the amino acid guides a metal catalyst to a specific C-H bond for functionalization, could be employed to achieve the desired regioselectivity. nih.gov Alternatively, electrophilic aromatic substitution on a suitably activated 2-fluorophenylalanine derivative could be explored, although controlling the regioselectivity might be challenging.

Synthesis via Cross-Coupling Reactions Involving Halogenated Aromatic Building Blocks

The construction of the 5-bromo-2-fluorophenyl moiety can be efficiently achieved using cross-coupling reactions, which form carbon-carbon bonds between two fragments. nih.gov Palladium-catalyzed reactions such as Suzuki-Miyaura and Negishi couplings are particularly well-suited for this purpose. nih.govmdpi.comnih.govmdpi.com

A convergent synthetic approach could involve the coupling of a pre-functionalized aromatic building block with an alanine-derived partner. For example, a Suzuki-Miyaura coupling could be performed between 5-bromo-2-fluorophenylboronic acid and a suitable iodoalanine derivative. nih.gov This strategy allows for the late-stage introduction of the complex aromatic ring, which is advantageous when working with sensitive functional groups.

Another approach involves the synthesis of a dihalogenated precursor, such as 1,4-dibromo-2-fluorobenzene, which can then be selectively functionalized. A regioselective halogen-metal exchange followed by reaction with a suitable electrophile could be used to introduce the alanine side chain. organic-chemistry.org

Table 3: Common Cross-Coupling Reactions in Aromatic Functionalization

Reaction NameCoupling PartnersCatalystKey Features
Suzuki-MiyauraOrganoboron compound + Organic halidePalladiumMild reaction conditions, high functional group tolerance
NegishiOrganozinc compound + Organic halidePalladium or NickelHigh reactivity of the organozinc reagent
StilleOrganotin compound + Organic halidePalladiumTolerant of a wide range of functional groups
HiyamaOrganosilicon compound + Organic halidePalladiumSilicon is non-toxic and environmentally benign

Racemic Synthesis and Resolution Techniques for DL-Alanine Analogues

The preparation of a racemic mixture of this compound can be approached through various established methods for α-amino acid synthesis. Common strategies include the Strecker synthesis, modifications of the Erlenmeyer-Plöchl synthesis, or palladium-catalyzed cross-coupling reactions. For instance, a plausible route could involve the use of a precursor such as 5-bromo-2-fluorobenzaldehyde. This aldehyde can undergo a Strecker reaction with ammonia (B1221849) and cyanide to form the corresponding α-aminonitrile, which is then hydrolyzed to yield the racemic amino acid.

Alternatively, a Negishi cross-coupling reaction could be employed, coupling a protected iodinated alanine derivative with an organozinc reagent derived from a 5-bromo-2-fluorophenyl halide. This method offers a versatile approach to a range of fluorinated phenylalanine analogues. beilstein-journals.org Following the successful synthesis of the racemic mixture, the separation of the D and L enantiomers is a crucial step to obtain optically pure compounds. This process, known as resolution, can be achieved through several techniques, primarily categorized as chemical resolution and chromatographic enantioseparation.

Chemical Resolution Methods for Enantiomeric Separation

Chemical resolution of racemic amino acids is a classic and widely used technique that relies on the formation of diastereomeric salts. Since enantiomers have identical physical properties, direct separation is not feasible. However, by reacting the racemic amino acid with a single enantiomer of a chiral resolving agent, a mixture of diastereomers is formed. These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.org

For a racemic mixture of an amino acid like this compound, a chiral acid or base can be used as the resolving agent. Chiral acids such as (+)-tartaric acid, (-)-malic acid, or (+)-camphor-10-sulfonic acid are commonly employed for the resolution of racemic bases (or the amino group of the amino acid after protecting the carboxylic acid group). libretexts.org Conversely, a chiral base, such as brucine or strychnine, can be used to resolve the racemic acid by forming diastereomeric salts with the carboxylic acid group (with the amino group protected).

The general principle of chemical resolution can be summarized in the following steps:

Protection: The amino or carboxylic acid group of the racemic amino acid may need to be protected to prevent unwanted side reactions.

Diastereomeric Salt Formation: The racemic mixture is reacted with an enantiomerically pure resolving agent to form a mixture of two diastereomers.

Separation: The diastereomers are separated based on their differing physical properties, most commonly through fractional crystallization.

Deprotection and Isolation: The separated diastereomers are then treated to remove the resolving agent and any protecting groups, yielding the pure D and L enantiomers of the amino acid.

A study on the resolution of racemic phenylalanine methyl ester utilized PEGylated-(R)-mandelic acid as a resolving agent, achieving good yields and high enantiomeric excess after a two-cycle resolution process. nih.gov This approach demonstrates the effectiveness of using chiral acids to resolve amino acid derivatives.

Examples of Chiral Resolving Agents for Amino Acids
Resolving Agent TypeSpecific ExampleTarget Functional GroupSeparation Principle
Chiral Acid(+)-Tartaric AcidAmino GroupDiastereomeric Salt Crystallization
Chiral BaseBrucineCarboxylic Acid GroupDiastereomeric Salt Crystallization
PEGylated Chiral AcidPEGylated-(R)-mandelic acidAmino Group (of ester)Temperature-assisted Phase Transition

Chromatographic Enantioseparation Techniques for DL-Mixtures

Chromatographic methods offer a powerful alternative to chemical resolution for the separation of enantiomers. These techniques can be broadly divided into two approaches: indirect and direct enantioseparation.

Indirect Enantioseparation: This method involves derivatizing the racemic mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated on a standard, achiral chromatography column (e.g., silica gel). After separation, the chiral auxiliary is removed to yield the pure enantiomers. While effective, this method requires additional reaction steps and the availability of a suitable chiral derivatizing agent. A patent describes the resolution of racemic amino acids by converting them into diastereomeric esters using an optically active 2-isopropyl-5-methylcyclohexanol, followed by chromatographic separation. google.com

Direct Enantioseparation: This more direct approach utilizes a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). The racemic mixture is passed through the column, and the enantiomers interact differently with the chiral environment of the stationary phase, leading to different retention times and thus, separation. A variety of CSPs are commercially available, including those based on polysaccharides, proteins, cyclodextrins, and macrocyclic glycopeptides. For fluorinated amino acid analogues, macrocyclic glycopeptide-based CSPs have been shown to be effective. nih.gov

The choice of mobile phase is also crucial for achieving good separation. For fluorinated tryptophan analogs, which are structurally similar to this compound, mobile phases consisting of methanol or acetonitrile with additives like ammonium formate, ammonium acetate, or triethylammonium acetate have been successfully used. nih.gov

Comparison of Chromatographic Enantioseparation Techniques
TechniquePrincipleStationary PhaseAdvantagesDisadvantages
Indirect EnantioseparationFormation and separation of diastereomersAchiral (e.g., silica)Uses standard columnsRequires derivatization and removal of chiral auxiliary
Direct Enantioseparation (HPLC)Differential interaction with a chiral environmentChiral (e.g., polysaccharide, macrocyclic glycopeptide)Direct separation without derivatizationRequires specialized and often expensive chiral columns

Advanced Chemical Transformations and Derivatization of 5 Bromo 2 Fluorophenyl Dl Alanine

Modification of the Amino and Carboxyl Termini for Peptide Synthesis and Conjugation

The incorporation of 5-Bromo-2-fluorophenyl-DL-alanine into peptide sequences necessitates the strategic protection of its amino and carboxyl termini to prevent undesirable side reactions and ensure controlled chain elongation. These protection and activation strategies are fundamental to modern peptide synthesis, whether in solution or on a solid phase.

Conversely, the carboxyl group must be activated to facilitate the formation of the amide (peptide) bond with the amino group of the incoming amino acid. This activation is typically achieved by converting the carboxylic acid into a more reactive species. Common activating agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve coupling efficiency. researchgate.net Alternatively, the carboxyl group can be converted to an active ester, such as a pentafluorophenyl (Pfp) ester or an N-hydroxysuccinimide (NHS) ester, which readily reacts with the nucleophilic amino group of the next amino acid in the sequence.

In solid-phase peptide synthesis (SPPS), the C-terminus of the first amino acid, in this case, this compound, is typically anchored to a solid support, such as a resin. researchgate.net This covalent linkage serves as a C-terminal protecting group throughout the synthesis and allows for easy purification by simple filtration and washing. The choice of resin and linker determines the conditions required for the final cleavage of the completed peptide from the solid support.

The following table summarizes common protecting groups and activation strategies applicable to this compound for peptide synthesis:

Functional GroupStrategyReagentsDeprotection/Cleavage Conditions
Amino Terminus N-Protectiontert-Butyloxycarbonyl (Boc)Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Base
9-Fluorenylmethyloxycarbonyl (Fmoc)Fmoc-Cl or Fmoc-OSu, Base
Carboxyl Terminus C-Terminal Protection (SPPS)Anchoring to ResinVarious resins (e.g., Wang, Rink Amide)
Activation for CouplingCarbodiimide MethodDCC or DIC with HOBt or HOAt
Active Ester FormationPfp-OH, NHS, etc.

These established methodologies for amino acid protection and activation are directly transferable to this compound, enabling its seamless integration into peptide chains to create novel bioactive molecules.

Aromatic Functionalization and Heterocyclic Annulation Strategies Utilizing the Halogenated Phenyl Ring

The di-halogenated phenyl ring of this compound is a versatile scaffold for a variety of aromatic functionalization and heterocyclic annulation reactions. The presence of both bromine and fluorine atoms allows for selective transformations, leveraging their distinct reactivities to construct complex molecular architectures.

One powerful strategy for heterocyclic annulation is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline ring system. Current time information in Pasuruan, ID. While the phenyl ring of phenylalanine itself is generally not sufficiently nucleophilic for this reaction under mild conditions, the presence of activating substituents can facilitate the transformation. Although direct examples with this compound are not prevalent in the literature, the underlying principles of the Pictet-Spengler reaction suggest its potential applicability, especially if the aromatic ring is further modified with electron-donating groups.

Intramolecular cyclization reactions represent another key strategy for forming heterocyclic rings from derivatives of this compound. For instance, after suitable modification of the amino and carboxyl groups, the halogenated phenyl ring can participate in intramolecular cyclization reactions to form fused heterocyclic systems. The bromine atom can be utilized in radical cyclizations or palladium-catalyzed intramolecular C-C or C-N bond-forming reactions. The fluorine atom, being a poorer leaving group in these reactions, often remains intact, providing a site for further modification or influencing the biological properties of the final molecule.

Furthermore, the halogen substituents themselves can be the starting point for the construction of heterocyclic rings. For example, a nucleophilic displacement of the fluorine atom by a bidentate nucleophile could lead to the formation of a fused heterocyclic system in a single step. Similarly, palladium-catalyzed reactions involving the bromine atom can be designed to proceed in an intramolecular fashion, leading to the formation of various ring systems.

While specific examples of these reactions on this compound are limited, the general principles of aromatic functionalization and heterocyclic annulation provide a roadmap for its use as a building block in the synthesis of novel, complex molecules. The differential reactivity of the bromine and fluorine atoms offers a significant advantage for the selective and stepwise construction of these systems.

Palladium-Catalyzed Cross-Coupling Reactions on the Brominated Aromatic Ring

The bromine atom on the aromatic ring of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents at the 5-position of the phenyl ring.

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions for the formation of C-C bonds. It involves the reaction of an aryl or vinyl halide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net The bromo-substituted phenyl ring of this compound is an excellent substrate for Suzuki coupling, enabling the introduction of various aryl, heteroaryl, or vinyl groups. ossila.comnih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance.

The Heck reaction provides a method for the arylation of alkenes. In this reaction, an aryl halide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond with the concomitant formation of a new double bond. nih.govresearchgate.net This allows for the introduction of alkenyl substituents onto the phenyl ring of this compound.

The Sonogashira coupling is a palladium-catalyzed reaction that forms a C-C bond between an aryl halide and a terminal alkyne, typically using a copper(I) co-catalyst. nih.govmasterorganicchemistry.com This reaction is highly efficient for the introduction of alkynyl moieties onto the aromatic ring, which can then be further elaborated into more complex structures.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine. Current time information in Pasuruan, ID. This reaction allows for the direct introduction of a variety of amino groups at the 5-position of the phenyl ring, providing access to a wide range of aniline (B41778) derivatives of this compound. The choice of phosphine (B1218219) ligand is critical for the success of this transformation.

The following table summarizes key palladium-catalyzed cross-coupling reactions applicable to the brominated aromatic ring of this compound:

Reaction NameCoupling PartnerBond FormedTypical Catalyst/Ligand System
Suzuki-Miyaura Coupling Boronic acid/esterC-C (sp²-sp²)Pd(PPh₃)₄, Pd(dppf)Cl₂
Heck Reaction AlkeneC-C (sp²-sp²)Pd(OAc)₂, P(o-tolyl)₃
Sonogashira Coupling Terminal alkyneC-C (sp²-sp)Pd(PPh₃)₄, CuI
Buchwald-Hartwig Amination AmineC-NPd₂(dba)₃, BINAP, XPhos

These palladium-catalyzed reactions significantly expand the synthetic utility of this compound, enabling the creation of a diverse library of derivatives with tailored properties for various applications, particularly in drug discovery.

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Fluorinated Phenyl Moiety

The fluorine atom at the 2-position of the phenyl ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of fluoroaromatic chemistry and provides a powerful method for introducing a variety of functional groups onto the aromatic ring. stackexchange.com

The SNAr reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. stackexchange.com The high electronegativity of the fluorine atom, along with the potential for electron-withdrawing groups on the ring to stabilize the negative charge, facilitates this initial attack. In the second, faster step, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

The reactivity of the fluorine atom in SNAr reactions is significantly influenced by the electronic nature of the aromatic ring. While the bromine atom at the 5-position is also an electron-withdrawing group, its effect is less pronounced than that of strongly deactivating groups like nitro groups. Nevertheless, the inherent electron-withdrawing nature of the fluorine atom itself activates the ring towards nucleophilic attack. The general reactivity order for halogens in SNAr reactions is F > Cl > Br > I, which is opposite to their leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step is the nucleophilic attack, which is accelerated by the strong inductive effect of fluorine.

A wide range of nucleophiles can be employed in SNAr reactions with 2-fluoroaromatic compounds. These include:

Oxygen nucleophiles: Alcohols and phenols (as their corresponding alkoxides or phenoxides) can be used to introduce ether linkages.

Nitrogen nucleophiles: Ammonia (B1221849), primary and secondary amines, and azides can be used to form aniline derivatives and aryl azides, respectively.

Sulfur nucleophiles: Thiols (as thiolates) can be used to synthesize thioethers.

For this compound, SNAr reactions offer a complementary strategy to the palladium-catalyzed cross-coupling reactions that target the bromine atom. This allows for the selective functionalization of the 2-position of the phenyl ring, leaving the bromine atom available for subsequent transformations. This orthogonal reactivity is a key advantage in the design of complex multi-substituted aromatic compounds.

The following table provides examples of nucleophiles that can potentially be used in SNAr reactions with the fluorinated phenyl moiety of this compound:

Nucleophile TypeExample NucleophileResulting Functional Group
Oxygen Sodium methoxide (B1231860) (NaOCH₃)Methoxy group (-OCH₃)
Sodium phenoxide (NaOPh)Phenoxy group (-OPh)
Nitrogen Ammonia (NH₃)Amino group (-NH₂)
Diethylamine (HN(Et)₂)Diethylamino group (-N(Et)₂)
Sulfur Sodium thiophenoxide (NaSPh)Phenylthio group (-SPh)

The ability to perform SNAr reactions on the fluorinated phenyl moiety significantly enhances the value of this compound as a versatile building block in organic synthesis.

Bioconjugation Strategies for Incorporating the Compound into Larger Biomolecules

The incorporation of unnatural amino acids like this compound into larger biomolecules, such as proteins and antibodies, is a powerful strategy for creating novel bioconjugates with enhanced or altered properties. The unique chemical handles provided by the bromo and fluoro substituents on the phenyl ring offer opportunities for site-specific conjugation reactions.

One of the primary methods for incorporating unnatural amino acids into proteins is through the use of an expanded genetic code. This involves engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid and does not cross-react with the endogenous cellular machinery. The engineered synthetase recognizes the unnatural amino acid and attaches it to its cognate tRNA. This tRNA, in turn, recognizes a unique codon (often a stop codon like UAG) that has been introduced into the gene of the target protein at the desired site of incorporation. This allows for the site-specific insertion of this compound during protein synthesis in living cells.

Once incorporated, the bromo and fluoro groups on the phenylalanine analog can serve as sites for bioorthogonal conjugation reactions. These are reactions that proceed with high efficiency and selectivity under physiological conditions without interfering with the native biological processes.

Palladium-Catalyzed Cross-Coupling: The bromine atom can be utilized for in situ palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reaction, to attach probes, drugs, or other molecules of interest directly to the protein. This requires the development of water-soluble and biocompatible palladium catalysts.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated for SNAr, can be targeted by nucleophilic groups on other molecules. For example, a thiol group from a cysteine residue on another protein or a specifically designed probe could displace the fluoride to form a stable thioether linkage.

The incorporation of fluorinated amino acids, in general, has been shown to have beneficial effects on the properties of peptides and proteins. The high hydrophobicity of fluorinated side chains can enhance protein stability and binding affinity. Furthermore, the fluorine atom can serve as a sensitive probe for ¹⁹F NMR studies, allowing for the investigation of protein structure, dynamics, and interactions without the need for isotopic labeling with ¹³C or ¹⁵N.

The following table outlines potential bioconjugation strategies utilizing the unique functionalities of this compound after its incorporation into a biomolecule:

Functional HandleBioconjugation ReactionCoupling PartnerResulting Linkage
Bromine Atom Palladium-Catalyzed Cross-Coupling (e.g., Suzuki)Boronic acid-functionalized probeC-C bond
Fluorine Atom Nucleophilic Aromatic Substitution (SNAr)Thiol-containing moleculeThioether bond

These bioconjugation strategies, enabled by the unique chemical properties of this compound, open up new avenues for the development of sophisticated protein-based therapeutics, diagnostics, and research tools.

Spectroscopic Analysis and Structural Elucidation of 5 Bromo 2 Fluorophenyl Dl Alanine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 5-Bromo-2-fluorophenyl-DL-alanine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be employed for complete structural assignment and to confirm the connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the alanine (B10760859) sidechain (α-H and β-CH₂) and the aromatic ring. The α-proton would appear as a multiplet due to coupling with the adjacent β-protons. The β-protons, being diastereotopic, would likely present as two separate multiplets. The aromatic region would show a complex pattern due to the coupling between the remaining aromatic protons and with the fluorine atom. For comparison, in unsubstituted L-phenylalanine, the aromatic protons typically appear in the range of 7.3-7.5 ppm. chemicalbook.comhmdb.ca The presence of the electron-withdrawing bromine and fluorine atoms on the phenyl ring of this compound would be expected to shift the aromatic proton signals downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct resonances are expected for the carboxyl carbon, the α-carbon, the β-carbon, and the six aromatic carbons. The chemical shifts of the aromatic carbons would be significantly influenced by the bromo and fluoro substituents. In L-phenylalanine, the aromatic carbons resonate between approximately 127 and 137 ppm. chemicalbook.comhmdb.ca The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant, while other carbons in the ring will exhibit smaller, multi-bond couplings.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for fluorinated compounds. huji.ac.il A single resonance would be expected for the fluorine atom in this compound. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. In 2-fluoropyridine, a structurally related compound, the ¹⁹F signal is observed, and similar environmental effects would influence the shift in the title compound. spectrabase.com

Stereochemical Assignment: While standard NMR techniques can confirm the constitution of this compound, the assignment of stereochemistry (D or L configuration) typically requires chiral derivatizing agents or chiral solvating agents in the NMR sample. These agents interact differently with the two enantiomers, leading to the formation of diastereomeric complexes with distinct NMR spectra, allowing for their differentiation and quantification.

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) would be utilized.

The ESI mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Given the presence of bromine, a characteristic isotopic pattern would be observed due to the nearly equal natural abundance of its two isotopes, ⁷⁹Br and ⁸¹Br. This results in two peaks separated by approximately 2 m/z units, with nearly equal intensity.

Fragmentation Analysis: Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide valuable structural information. nih.gov Common fragmentation pathways for amino acids include the neutral loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, as well as the loss of the entire carboxylic acid group. nih.govnih.gov Cleavage of the side chain is also a characteristic fragmentation route. For this compound, a significant fragment would likely correspond to the loss of the bromo-fluorophenyl group, resulting in a fragment ion representing the alanine backbone. Another key fragmentation would be the cleavage of the Cα-Cβ bond, leading to the formation of a bromo-fluorobenzyl cation. The fragmentation patterns of amides and related compounds often involve the cleavage of the N-CO bond. rsc.org

Expected Fragment Ion Description
[M+H]⁺Protonated molecular ion
[M+H - H₂O]⁺Loss of a water molecule
[M+H - COOH]⁺Loss of the carboxylic acid group
[C₇H₅BrF]⁺Bromo-fluorobenzyl cation

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. In the solid state, amino acids like this compound exist as zwitterions, which influences their vibrational spectra. yildiz.edu.tr

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the primary amine (as a protonated amine, -NH₃⁺), the carboxylate group (-COO⁻), and the substituted aromatic ring. The -NH₃⁺ group typically shows broad stretching vibrations in the region of 3000-3200 cm⁻¹. The asymmetric and symmetric stretching vibrations of the carboxylate group are expected to appear around 1560-1600 cm⁻¹ and 1400-1450 cm⁻¹, respectively. researchgate.netresearchgate.net The C-H stretching vibrations of the aromatic ring and the aliphatic side chain would be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. researchgate.net The presence of the C-Br and C-F bonds will give rise to stretching vibrations in the fingerprint region, typically below 1200 cm⁻¹. hmdb.ca

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. The aromatic ring vibrations, especially the ring breathing mode, are often strong in the Raman spectrum. For phenylalanine, a strong Raman peak corresponding to the ring breathing mode is observed around 1001 cm⁻¹. researchgate.net The C-H stretching vibrations are also readily observed. The symmetric stretching of the carboxylate group is typically a strong band in the Raman spectrum.

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
-NH₃⁺ (stretching)3000-3200 (broad)
-COO⁻ (asymmetric stretch)1560-1600
-COO⁻ (symmetric stretch)1400-1450Strong
Aromatic C-H (stretching)3000-3100
Aliphatic C-H (stretching)2800-3000
Aromatic Ring (breathing)~1000
C-F (stretching)1000-1200
C-Br (stretching)500-600

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for studying chiral molecules. CD measures the differential absorption of left and right circularly polarized light. Enantiomers of a chiral molecule will have CD spectra that are mirror images of each other.

For this compound, the CD spectrum would be dominated by electronic transitions of the substituted phenyl chromophore. The L-enantiomer would be expected to show a CD spectrum that is equal in magnitude but opposite in sign to the D-enantiomer. This property makes CD an excellent tool for assessing the enantiomeric purity of a sample. By comparing the CD spectrum of a sample to that of a pure enantiomer, the enantiomeric excess can be determined. The separation of phenylalanine enantiomers can be achieved using chiral chromatography, and the purity of the separated enantiomers can be confirmed by CD spectroscopy. waters.comnih.govresearchgate.net

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound at atomic resolution. For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously determine its absolute configuration (whether it is the D or L enantiomer).

The presence of the bromine atom, a heavy atom, is advantageous for determining the absolute configuration using anomalous dispersion. mdpi.com The analysis of the diffraction data allows for the calculation of the Flack parameter, which provides a high degree of confidence in the assignment of the absolute stereochemistry.

Computational and Theoretical Investigations of 5 Bromo 2 Fluorophenyl Dl Alanine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 5-Bromo-2-fluorophenyl-DL-alanine. Methods like DFT at the B3LYP/6-311G(d,p) level of theory can be used to determine optimized geometries, reaction energies, and potential barriers for reactions involving this molecule. researchgate.net Such calculations provide a detailed view of the transition-state geometries, which is crucial for predicting the mechanisms of chemical reactions. researchgate.net

The electronic properties of related bromo-fluoro-phenyl compounds have been investigated using DFT to understand their structure and reactivity. For instance, studies on similar molecules have utilized the B3LYP method with basis sets like 6-311++G(d,p) to optimize geometrical parameters and calculate vibrational wavenumbers. researchgate.net These computational analyses help in understanding the influence of the bromo and fluoro substituents on the phenyl ring and the alanine (B10760859) side chain, which in turn dictates the molecule's reactivity and potential interaction with biological targets.

Table 1: Calculated Electronic Properties of a Related Amino Acid (Alanine) using DFT

PropertyCalculated Value
Reaction Energy (kcal/mol)Varies depending on the specific reaction step
MethodB3LYP/6-311G(d,p)

Note: This data is for the parent amino acid, alanine, and serves as an example of the types of properties calculated. Specific values for this compound would require dedicated calculations.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on the conformational flexibility and interactions of this compound with its environment, particularly in solution. These simulations model the movement of atoms over time, providing insights into the accessible conformations of the molecule and the influence of solvent molecules on its structure. nih.govnih.gov

For amino acids and their derivatives, MD simulations can reveal the preferred secondary structures and the shapes of the molecules. nih.gov The interactions with solvents, such as water or organic co-solvents, are critical for understanding the molecule's behavior in different environments. researchgate.netmdpi.com For example, the enthalpy of interaction between DL-alanine and various aqueous solutions has been studied to understand how co-solvents affect its properties. researchgate.net Similar studies on this compound would elucidate how the bulky and electronegative substituents on the phenyl ring influence its solvation and conformational preferences. The choice of force field, such as a modified Amber force field, is crucial for the accuracy of these simulations. nih.gov

In Silico Reaction Mechanism Studies for Synthetic Pathways

Computational methods are increasingly used to explore and predict viable synthetic routes for complex molecules. For this compound, in silico studies can help identify potential precursors and reaction conditions. The synthesis of related compounds, such as 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, has been documented, involving multiple steps like nitration, chlorination, N-alkylation, reduction, and condensation. researchgate.net

Theoretical studies can model the reaction mechanisms of these synthetic steps, calculating activation energies and reaction intermediates to predict the most efficient pathways. For instance, the synthesis of other bromo-phenyl derivatives has been explored, providing a basis for designing a synthetic route to this compound. nih.gov By understanding the underlying mechanisms, chemists can optimize reaction conditions to improve yields and reduce byproducts.

Prediction of Spectroscopic Properties through Computational Chemistry

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which aids in their experimental characterization. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

DFT-based procedures have been developed to accurately predict 19F NMR chemical shifts, which would be particularly relevant for this fluorinated compound. researchgate.net The ωB97XD/aug-cc-pvdz DFT method has been shown to provide a good balance of accuracy and computational cost for this purpose. researchgate.net Similarly, computational methods can predict 1H and 13C NMR spectra, which, when compared with experimental data, can confirm the structure of the synthesized molecule.

Vibrational spectroscopy, such as FT-IR and FT-Raman, can also be simulated. researchgate.net Theoretical calculations of vibrational wavenumbers, often performed using DFT, can be compared with experimental spectra to assign the observed vibrational modes to specific functional groups and motions within the molecule. researchgate.netresearchgate.net This comparison is a powerful method for structural elucidation.

Applications As a Synthetic Building Block and Chemical Probe

Precursor in the Synthesis of Complex Organic Molecules and Heterocycles

The presence of both a bromine and a fluorine atom on the aromatic ring opens up numerous possibilities for selective functionalization through various cross-coupling reactions. The differential reactivity of the C-Br and C-F bonds allows for sequential and site-specific introduction of new carbon-carbon and carbon-heteroatom bonds.

For instance, the bromine atom is highly susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This enables the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups, at the 5-position of the phenyl ring. Subsequently, the less reactive C-F bond could potentially be activated under more forcing conditions or by using specific catalytic systems, allowing for further diversification.

This stepwise functionalization strategy is a powerful tool for the synthesis of complex, highly substituted aromatic compounds. Furthermore, the amino acid moiety can participate in cyclization reactions to form various heterocyclic systems. For example, the amino and carboxyl groups can be utilized to construct fused heterocyclic scaffolds, which are prevalent in many biologically active molecules. The ability to first build a complex substituted phenyl group and then incorporate it into a heterocyclic framework makes 5-Bromo-2-fluorophenyl-DL-alanine a potentially valuable starting material in drug discovery programs targeting novel chemical space.

While direct examples utilizing this compound are scarce, the synthesis of various bioactive heterocyclic compounds often employs precursors with similar halogenated phenyl moieties. heteroletters.orgmdpi.com For instance, the synthesis of certain kinase inhibitors and other therapeutic agents has been shown to involve the use of bromo- and fluoro-substituted anilines and related building blocks. researchgate.net

Development of Advanced Amino Acid-Based Scaffolds for Chemical Libraries

The creation of diverse chemical libraries is a cornerstone of modern drug discovery. Amino acid scaffolds provide a robust and versatile framework for the generation of such libraries due to their inherent chirality and the presence of multiple points for diversification. This compound is an attractive candidate for the development of novel amino acid-based scaffolds.

The reactive handles on the phenyl ring (bromo and fluoro groups) and the amino and carboxyl groups of the alanine (B10760859) backbone provide at least four independent points for modification. This multi-directional diversification potential allows for the rapid generation of a large number of structurally distinct molecules from a single starting material.

Libraries based on this scaffold could be designed to explore specific regions of chemical space, for example, by varying the substituents at the 5-position of the phenyl ring to modulate lipophilicity and steric bulk, while simultaneously modifying the amino and carboxyl termini to interact with different biological targets. The fluorine atom can also play a crucial role in modulating the physicochemical properties of the resulting compounds, such as pKa, metabolic stability, and binding affinity.

The principles of combinatorial chemistry, including split-and-pool synthesis, can be readily applied to a scaffold like this compound to generate large and diverse libraries for high-throughput screening. nih.gov

Design and Synthesis of Labeled Analogues for Biochemical and Biophysical Studies

Isotopically labeled amino acids are indispensable tools for elucidating protein structure, dynamics, and function. The synthesis of labeled analogues of this compound, for instance with stable isotopes such as ¹³C, ¹⁵N, or ¹⁹F, would open up avenues for a range of biochemical and biophysical investigations.

Incorporation of a ¹⁹F-labeled version of this amino acid into peptides or proteins would allow for the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful technique for studying protein structure and conformational changes due to the high sensitivity of the ¹⁹F nucleus and the absence of background signals in biological systems.

Furthermore, the bromine atom could serve as a handle for the introduction of other labels. For example, it could be replaced with a radiolabel, such as ¹⁸F, for use in Positron Emission Tomography (PET) imaging, or with a fluorescent tag for use in fluorescence microscopy and spectroscopy. These labeled probes could be used to study the localization, trafficking, and interactions of peptides and proteins containing this unnatural amino acid in living cells.

The study of halogenated phenylalanine analogs has provided valuable insights into amyloid formation and the interactions of peptides with biological membranes. nih.gov Similarly, labeled this compound could be employed in biophysical studies to probe hydrophobic and aromatic interactions within proteins and at protein-ligand interfaces.

While the direct synthesis and application of labeled this compound have not been specifically reported, established methods for the synthesis of other labeled amino acids could be adapted for this purpose. nih.gov

Contribution to Medicinal Chemistry Research and Molecular Design Pre Clinical Focus

Scaffold Design in New Chemical Entity (NCE) Development for Biological Targets

In the development of New Chemical Entities (NCEs), the core molecular structure, or scaffold, is a critical determinant of biological activity. The incorporation of non-canonical amino acids like 5-Bromo-2-fluorophenyl-DL-alanine provides a robust scaffold for generating novel molecular architectures. The introduction of fluorine and bromine atoms can significantly enhance the metabolic stability of parent compounds by blocking sites susceptible to metabolism. nih.gov

Fluorinated amino acids have proven to be of considerable industrial and pharmaceutical value. nih.gov The replacement of hydrogen with fluorine can improve key biophysical and chemical properties of bioactive molecules. This is attributed to fluorine's small size, second only to hydrogen, combined with its high electronegativity, which creates strong, stable carbon-fluorine bonds. nih.gov Similarly, the inclusion of a larger halogen like bromine can introduce favorable steric bulk, which in some cases has been suggested to improve biological activity. nih.gov The dual halogenation in this compound offers a unique combination of electronic and steric properties for scaffold design, enabling chemists to fine-tune interactions with biological targets. For instance, fluorinated phenylalanines are key components in successful drugs, underscoring the value of such scaffolds in NCE development. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Incorporating Halogenated Alanine (B10760859) Motifs

Pharmacophore modeling is a cornerstone of rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. researchgate.netnih.gov A pharmacophore model typically includes features such as hydrogen bond acceptors (HBAs), hydrogen bond donors (HBDs), hydrophobic regions (H), and aromatic rings (AR). nih.gov Halogenated alanine motifs, such as that found in this compound, contribute unique and tunable features to a pharmacophore.

The 5-bromo-2-fluoro-substituted phenyl ring of this alanine derivative presents several key pharmacophoric features. The fluorine atom can act as a weak hydrogen bond acceptor, while the bromine atom can participate in halogen bonding—a specific type of non-covalent interaction that can enhance binding affinity and selectivity. The entire substituted aromatic ring contributes to hydrophobic and aromatic interactions within a target's binding pocket. The alanine backbone provides essential HBD (the amine group) and HBA (the carboxylic acid group) features, crucial for mimicking peptide interactions.

Table 1: Potential Pharmacophoric Features of this compound

Feature Type Description Potential Contribution
Hydrogen Bond Donor The primary amine (-NH2) of the alanine backbone. Forms hydrogen bonds with acceptor groups (e.g., carbonyl oxygen) in the target's active site.
Hydrogen Bond Acceptor The carboxylic acid (-COOH) of the alanine backbone and the fluorine atom. Forms hydrogen bonds with donor groups (e.g., amide protons) in the active site.
Aromatic Ring The phenyl ring. Participates in π-π stacking or hydrophobic interactions.
Hydrophobic Region The substituted phenyl ring. Occupies hydrophobic pockets within the binding site.

Pharmacophore models are instrumental in lead optimization and scaffold hopping, where the core structure of a molecule is replaced with a different one that maintains the key pharmacophoric features. By understanding the essential interactions of a lead compound containing a halogenated alanine motif, researchers can computationally screen libraries for new scaffolds that present a similar 3D arrangement of features. researchgate.net

For example, a pharmacophore model derived from a compound incorporating this compound would define the precise spatial vectors for its aromatic, hydrophobic, and hydrogen-bonding features. This model can then be used to identify structurally diverse molecules that could bind to the same target, potentially offering improved properties such as better synthetic accessibility or a more favorable intellectual property position. This approach has been successfully used to identify novel inhibitors for various biological targets. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives at the Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, systematically modifying a molecule's structure to understand how these changes affect its biological activity. drugdesign.org The this compound scaffold is an excellent starting point for detailed SAR exploration. The positions of the bromine and fluorine atoms are fixed, but the alanine backbone and the other positions on the phenyl ring can be systematically modified.

Research on other halogenated compounds has demonstrated the profound impact of such substitutions. For instance, in studies of deltorphin (B1670231) analogues, para-substitution of a phenylalanine residue with different halogens (F, Cl, Br, I) led to significant variations in bioactivity and receptor selectivity. nih.gov Specifically, the bromo-substituted analogue showed markedly enhanced preference for delta opioid receptor sites, indicating that the size and electronic nature of the halogen are critical determinants of interaction. nih.gov A similar SAR exploration starting from this compound could involve synthesizing analogues with different halogen patterns or other substituents to probe the binding pocket of a target enzyme or receptor. nih.govfrontiersin.org

Table 2: Illustrative SAR of Halogenated Phenylalanine in Deltorphin C Analogues This table, based on published data for deltorphin analogues, illustrates how changing a halogen substituent can impact receptor selectivity, a key goal of SAR studies. nih.gov

Analogue (Substitution at Phe3)µ-Receptor Affinity (Ki, µ)δ-Receptor Affinity (Ki, δ)δ-Selectivity (Ki µ / Ki δ)
[p-F-Phe3]DEL CHighModerate~5,000
[p-Cl-Phe3]DEL CModerateHigh~5,500
[p-Br-Phe3]DEL CLowHigh~9,500
[p-I-Phe3]DEL CVery LowModerate~3,700
Note: This data is for a different series of compounds and serves to illustrate the principles of SAR for halogenated derivatives. Lower Ki indicates higher affinity. Higher selectivity ratio indicates greater preference for the delta receptor.

Elucidation of Molecular Mechanisms of Action for Derived Compounds (pre-clinical, in vitro target engagement)

Understanding how a compound engages its target at the molecular level is crucial for drug development. Derivatives of this compound can be used to probe these mechanisms in preclinical in vitro settings. For example, incorporating this amino acid into a peptide or small molecule allows researchers to study how the specific halogen substitutions influence binding orientation and affinity.

Techniques such as site-directed mutagenesis of the target protein can be combined with binding assays of the halogenated ligand. Studies on the yeast α-factor receptor, Ste2p, have used fluorinated phenylalanine analogs to investigate cation-π interactions between a peptide ligand and its G protein-coupled receptor (GPCR). nih.govelectronicsandbooks.com The systematic variation of fluorine substitution on the phenyl ring altered the electronic properties of the ring, providing evidence for a direct interaction with a positively charged arginine residue in the receptor. nih.govelectronicsandbooks.com A compound like this compound, with its distinct electronic profile, could be similarly employed to dissect complex binding interactions and elucidate the molecular basis of target engagement.

Role in the Design of Enzyme Inhibitors and Receptor Ligands (pre-clinical, in vitro characterization)

The unique properties of halogenated amino acids make them highly valuable in the design of potent and selective enzyme inhibitors and receptor ligands. nih.gov The introduction of fluorine, for instance, is a known strategy for creating effective enzyme inhibitors. nih.govnih.gov

In the context of enzyme inhibitor design, the this compound structure can be incorporated into peptidyl scaffolds that target proteases. For example, it could be used in the P1 or P2 position of a substrate mimic to probe the S1 or S2 pockets of a target protease, with the halogens providing specific interactions to enhance binding affinity or selectivity. nih.gov The development of inhibitors for bleomycin (B88199) hydrolase, a cysteine protease, has benefited from screening libraries of non-natural amino acids to identify optimal binding elements. nih.gov

For receptor ligand design, this amino acid can be integrated into peptides or small molecules targeting receptors like GPCRs. The design of ligands for the cannabinoid 2 (CB2) receptor has involved modifying indole (B1671886) scaffolds, where substitutions on attached phenyl rings are critical for affinity. mdpi.com Similarly, the development of deltorphin analogues for opioid receptors showed that halogenation of a key phenylalanine residue could dramatically increase receptor selectivity. nih.gov The this compound scaffold provides a pre-optimized fragment for such design efforts, offering a combination of steric and electronic features to achieve high-affinity and selective binding in in vitro characterization assays. ibmc.msk.ru

Future Research Directions and Emerging Opportunities

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like 5-Bromo-2-fluorophenyl-DL-alanine and its derivatives can be significantly enhanced by leveraging the capabilities of flow chemistry and automated synthesis platforms. These technologies offer precise control over reaction parameters, improved safety, and the potential for high-throughput screening of reaction conditions, ultimately accelerating the discovery and development of new applications.

Flow chemistry, characterized by the continuous movement of reagents through a network of tubes and reactors, provides superior heat and mass transfer compared to traditional batch processes. This can lead to higher yields, reduced reaction times, and improved product purity. For the synthesis of fluorinated phenylalanine analogs, flow chemistry can facilitate challenging fluorination and cross-coupling reactions with greater control and safety. nih.gov The integration of in-line purification and analysis techniques within a flow system can further streamline the production process. beilstein-journals.org

Automated synthesis platforms, often coupled with computational tools, enable the rapid design, synthesis, and testing of a large number of derivatives. beilstein-journals.org This is particularly valuable for optimizing the properties of molecules based on this compound for specific applications. For instance, an automated platform could be employed to systematically vary substituents on the phenyl ring or modify the amino acid backbone to explore structure-activity relationships for a desired biological target. The development of automated radiosynthesis methods for producing 18F-labeled analogs is also a promising area for positron emission tomography (PET) imaging applications. researchgate.net

ParameterBatch SynthesisFlow Chemistry/Automated Synthesis
Reaction ControlLimitedPrecise control over temperature, pressure, and stoichiometry
ScalabilityChallengingReadily scalable by extending reaction time or using parallel reactors
SafetyHigher risk with hazardous reagentsImproved safety due to small reaction volumes and better containment
ThroughputLowHigh-throughput screening of reaction conditions and derivatives

Exploration of Novel Biocatalytic Pathways for Sustainable Production

The increasing demand for environmentally friendly and sustainable chemical processes has spurred interest in biocatalysis for the synthesis of pharmaceuticals and fine chemicals. nih.gov Enzymatic methods offer several advantages over traditional chemical synthesis, including high selectivity, mild reaction conditions, and reduced waste generation. polimi.itrsc.org For the production of this compound and other non-natural amino acids, exploring novel biocatalytic pathways presents a significant opportunity.

One promising approach involves the use of phenylalanine ammonia-lyases (PALs), which catalyze the reversible amination of cinnamic acids to their corresponding phenylalanine analogs. frontiersin.orgfrontiersin.org Research into engineering PALs with altered substrate specificity could enable the direct synthesis of this compound from a corresponding substituted cinnamic acid. This would represent a more sustainable alternative to multi-step chemical syntheses. frontiersin.orgfrontiersin.org

Another avenue of exploration is the use of transaminases or dehydrogenases for the asymmetric synthesis of the desired stereoisomer of this compound. polimi.itdtu.dk Biocatalytic deracemization, where one enantiomer of a racemic mixture is selectively converted to the other, is also a viable strategy. polimi.it The integration of these biocatalytic steps into chemo-enzymatic routes, where chemical and enzymatic reactions are combined, can offer efficient and sustainable pathways to the target molecule. polimi.itresearchgate.net

Enzyme ClassReaction TypePotential Application for this compound Synthesis
Phenylalanine Ammonia-Lyases (PALs)Amination of cinnamic acidsDirect synthesis from a substituted cinnamic acid precursor. frontiersin.orgfrontiersin.org
TransaminasesAsymmetric amination of a keto-acidStereoselective synthesis of L- or D-enantiomers. polimi.it
DehydrogenasesReductive aminationEnantioselective synthesis. dtu.dk
Amino Acid Oxidases/DehydrogenasesDeracemizationConversion of a racemic mixture to a single enantiomer. polimi.it

Advanced Materials Science Applications Beyond Biomedicine

While the primary focus of research on fluorinated amino acids has been in the biomedical field, the unique properties of this compound suggest its potential for applications in advanced materials science. The incorporation of this non-canonical amino acid into peptides and polymers could lead to materials with novel structural and functional properties.

The high electronegativity of fluorine can influence the electronic properties of the aromatic ring, potentially leading to materials with interesting optical or electronic characteristics. researchgate.net The presence of the heavy bromine atom could also be exploited for applications in areas such as X-ray crystallography or as a handle for further chemical modification.

For example, peptides containing this compound could be designed to self-assemble into well-defined nanostructures with potential applications in catalysis, sensing, or as templates for the growth of inorganic materials. The altered hydrophobicity and conformational preferences imparted by the halogenated phenyl ring could be used to control the morphology and stability of these self-assembled structures. nih.gov Further research is needed to explore the full potential of this compound in the design and fabrication of new materials with tailored properties.

Development of Multi-Target Directed Ligands Incorporating the this compound Motif

The traditional "one-target, one-drug" approach to drug discovery is often insufficient for treating complex multifactorial diseases like neurodegenerative disorders and cancer. nih.govmdpi.com This has led to the emergence of the multi-target directed ligand (MTDL) strategy, which aims to design single molecules that can modulate multiple biological targets simultaneously. nih.govmdpi.comnih.gov The this compound motif, with its unique combination of substituents, represents a valuable building block for the development of such MTDLs.

The fluorine atom can enhance binding affinity and metabolic stability, while the bromine atom can serve as a point for further chemical elaboration to introduce additional pharmacophoric features. nih.gov By incorporating this motif into scaffolds known to interact with specific targets, it may be possible to create novel MTDLs with improved efficacy and reduced side effects. nih.gov

For instance, in the context of Alzheimer's disease, an MTDL could be designed to simultaneously inhibit acetylcholinesterase and monoamine oxidase, two key enzymes involved in the disease's progression. frontiersin.org The this compound moiety could be incorporated into a known inhibitor scaffold to enhance its properties or introduce additional interactions with the target proteins. The development of such multi-target agents represents a promising frontier in medicinal chemistry, and this compound is well-positioned to contribute to these efforts.

Q & A

Q. What are the established synthetic routes for 5-Bromo-2-fluorophenyl-DL-alanine? How can researchers optimize reaction conditions to improve yield?

A common approach involves coupling 5-bromo-2-fluorophenylacetic acid (or its activated ester) with a protected alanine derivative, such as N-benzyloxycarbonyl-DL-alanine, followed by deprotection . Optimization may include:

  • Catalyst screening : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to enhance amide bond formation efficiency.
  • Temperature control : Reactions performed at 0–5°C to minimize racemization during coupling .
  • Purification : Column chromatography or recrystallization using solvents like ethyl acetate/hexane to isolate the product. Purity validation via HPLC (HLC method >97%) is critical .

Q. What spectroscopic techniques are recommended for characterizing the stereochemical purity of this compound?

  • NMR : 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm substituent positions and detect diastereomers. The fluorine atom’s chemical shift is sensitive to electronic effects from bromine .
  • Chiral HPLC : Use of a chiral stationary phase (e.g., amylose- or cellulose-based columns) to resolve DL-enantiomers. Retention time comparisons with authentic standards are essential .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and detect impurities .

Q. How can researchers validate the structural integrity of this compound using X-ray crystallography?

  • Crystal growth : Slow evaporation of a saturated solution in polar solvents (e.g., methanol/water) to obtain single crystals.
  • Data collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å). SHELXL or SHELXTL software for structure refinement ensures accurate bond-length and angle measurements .
  • ORTEP visualization : Generate thermal ellipsoid plots to assess positional disorder or thermal motion artifacts .

Advanced Research Questions

Q. What strategies are effective in resolving racemic mixtures of this compound for enantioselective studies?

  • Enzymatic resolution : Lipases or proteases selectively hydrolyze one enantiomer from a racemic ester precursor .
  • Chiral auxiliaries : Use of (R)- or (S)-phenethylamine to form diastereomeric salts, separable via fractional crystallization .
  • Dynamic kinetic resolution : Catalytic asymmetric synthesis with transition-metal complexes (e.g., Ru-BINAP) to favor a single enantiomer .

Q. How does the bromo-fluoro substitution pattern influence the compound’s binding affinity in enzyme inhibition assays?

  • Steric effects : Bromine’s bulk may hinder binding in sterically sensitive active sites, while fluorine’s small size allows precise positioning .
  • Electronic effects : Fluorine’s electron-withdrawing nature increases electrophilicity of adjacent groups, enhancing interactions with nucleophilic residues (e.g., serine in proteases). Bromine’s inductive effect may stabilize charge-transfer complexes .
  • Validation : Competitive inhibition assays (IC50_{50} determination) with systematic substitution analogs (e.g., 5-chloro-2-fluorophenyl derivatives) to isolate substituent contributions .

Q. What computational methods are suitable for modeling the electronic effects of bromine and fluorine substituents in this compound?

  • DFT calculations : Gaussian or ORCA software to optimize geometry and calculate electrostatic potential maps, highlighting halogen bonding sites .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate ligand-enzyme interactions. Include van der Waals radii adjustments for halogens .
  • MD simulations : GROMACS for assessing conformational stability in aqueous or protein-bound states .

Q. How can researchers address discrepancies in biological activity data between different batches of this compound?

  • Batch analysis : Compare purity (HPLC), stereochemical composition (chiral HPLC), and crystallinity (PXRD) across batches .
  • Controlled assays : Replicate experiments under standardized conditions (pH, temperature) to isolate batch-specific variables.
  • Structural verification : Re-refine X-ray data using SHELXL to rule out undetected polymorphs or solvates .

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